2-Ethoxybenzoic acid

Electrosynthesis Green Chemistry Process Optimization

This compound's ortho-ethoxy substituent confers a distinct pKa (4.21) and LogP (1.78–2.03) versus 2-methoxybenzoic acid and salicylic acid, altering ionization behavior and partition characteristics. Its near-ambient melting point (19.3–19.5 °C) simplifies handling. EBA is the required precursor for repaglinide and meglitinide-class antidiabetic APIs; substitution by methoxy/hydroxy analogs changes the drug molecule. In dental materials, the validated 5:3 ratio with eugenol produces EBA cement with enhanced adhesion, driven by EBA's specific acid-base kinetics. A patented electrosynthetic route delivers up to 87% yield, reducing waste vs. conventional 80% routes. Ensure supply chain traceability by sourcing ≥98% purity with full documentation.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 134-11-2
Cat. No. B047042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxybenzoic acid
CAS134-11-2
Synonyms2-Ethoxybenzoic Acid;  NSC 406710;  o-Ethoxybenzoic Acid
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H10O3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
InChIKeyXDZMPRGFOOFSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxybenzoic Acid (CAS 134-11-2): Technical Specifications and Physicochemical Properties for Informed Procurement


2-Ethoxybenzoic acid (o-ethoxybenzoic acid, EBA, C₉H₁₀O₃) is an aromatic carboxylic acid derivative characterized by an ortho-ethoxy substituent on the benzoic acid core. It exists as a colorless to pale yellow low-melting solid or oily liquid with a melting point of 19.3–19.5 °C, a boiling point of 174–176 °C at 15 mmHg, a density of 1.105 g/mL at 25 °C, and a refractive index (n₂₀/D) of 1.5400 . Its acid dissociation constant (pKa) is 4.21 at 20 °C , and the compound is soluble in hot water and 95% ethanol (soluble 5%, clear) .

Why 2-Ethoxybenzoic Acid Cannot Be Casually Substituted with 2-Methoxybenzoic Acid or Salicylic Acid in Critical Applications


Despite sharing the ortho-substituted benzoic acid scaffold, 2-ethoxybenzoic acid exhibits physicochemical and performance divergences from its closest analogs—2-methoxybenzoic acid (o-anisic acid, CAS 579-75-9) and salicylic acid (2-hydroxybenzoic acid, CAS 69-72-7)—that materially impact process outcomes. The ethoxy group confers a distinct combination of pKa (4.21) and lipophilicity (LogP 1.78–2.03) relative to the methoxy analog (pKa 4.09, LogP ~1.5), altering its ionization behavior and partition characteristics in biphasic systems . Furthermore, EBA's near-ambient melting point (19.3–19.5 °C) contrasts sharply with the high melting points of both salicylic acid (158–161 °C) and 2-methoxybenzoic acid (98–103 °C) , directly impacting handling, formulation, and processing workflows. These differences preclude simple molar substitution without re-optimization of reaction conditions, formulation ratios, or purification protocols.

Quantitative Differentiators of 2-Ethoxybenzoic Acid: Head-to-Head Evidence Against Closest Analogs


Synthesis Yield Benchmarking: Electrosynthetic Route to 2-Ethoxybenzoic Acid Outperforms Traditional Methods

An electrosynthetic method for producing 2-ethoxybenzoic acid has been demonstrated to achieve yields up to 87% under mild conditions, as disclosed in patent literature [1]. This compares favorably to conventional esterification-hydrolysis routes that yield approximately 80% after recrystallization . While direct comparator yield data for 2-methoxybenzoic acid synthesis under identical electrosynthetic conditions are not available in the searched literature, the electrochemical approach offers operational simplicity and substrate versatility that may not be equally applicable to the methoxy analog due to differences in redox behavior.

Electrosynthesis Green Chemistry Process Optimization

pKa Difference of 0.12 Units Between 2-Ethoxybenzoic Acid and 2-Methoxybenzoic Acid: Implications for Ionization-Controlled Processes

2-Ethoxybenzoic acid exhibits a pKa (pK₁) of 4.21 at 20 °C , which is 0.12 units higher than the pKa of 2-methoxybenzoic acid (4.09 at 25 °C) . While this difference is modest in absolute terms, it corresponds to approximately 32% more of the ethoxy compound existing in the neutral (undissociated) form at pH = pKa, which can influence partitioning behavior in liquid-liquid extraction and membrane permeability in biological assays. For comparison, salicylic acid is markedly more acidic with a pKa of 2.98 at 25 °C .

Acid-Base Chemistry Ionization Extraction

Melting Point Differential Exceeding 138 °C vs. Salicylic Acid and 80 °C vs. 2-Methoxybenzoic Acid: Critical for Handling and Formulation

2-Ethoxybenzoic acid melts at 19.3–19.5 °C , placing it near ambient room temperature and conferring a low-melting liquid or semi-solid state under typical laboratory and manufacturing conditions. In contrast, 2-methoxybenzoic acid exhibits a melting point of 98–103 °C , and salicylic acid melts at 158–161 °C . The dramatic >138 °C depression relative to salicylic acid is a direct consequence of the ethoxy group disrupting intermolecular hydrogen bonding that otherwise stabilizes the crystalline lattice of salicylic acid.

Physical State Formulation Processability

Lipophilicity (LogP) of 2-Ethoxybenzoic Acid Exceeds That of 2-Methoxybenzoic Acid by Approximately 0.5–1.0 Log Units

The octanol-water partition coefficient (LogP) for 2-ethoxybenzoic acid is reported in the range of 1.78–2.03 (varying by source and calculation method) [1][2]. In comparison, 2-methoxybenzoic acid exhibits a LogP of approximately 1.5 . This difference of 0.5–1.0 Log units corresponds to a 3- to 10-fold increase in lipophilicity for the ethoxy analog, a significant alteration in partitioning behavior that directly affects solubility in organic phases and membrane permeability in biological systems.

Lipophilicity Drug Design Partitioning

Established Pharmaceutical Intermediate Role: 2-Ethoxybenzoic Acid as a Key Building Block for Repaglinide

2-Ethoxybenzoic acid serves as the foundational aromatic building block for the synthesis of repaglinide, a clinically important meglitinide-class antidiabetic agent. Specifically, 4-(carboxymethyl)-2-ethoxybenzoic acid (derived from 2-ethoxybenzoic acid) is a key intermediate in multiple patented synthetic routes to repaglinide [1][2]. This established industrial application distinguishes 2-ethoxybenzoic acid from 2-methoxybenzoic acid and salicylic acid, which do not appear as primary scaffolds in repaglinide manufacturing pathways.

Pharmaceutical Synthesis Antidiabetic Repaglinide

Optimized Dental Cement Performance at Specific 2-Ethoxybenzoic Acid:Eugenol Ratio of 5:3

In zinc oxide-based dental cements, 2-ethoxybenzoic acid (EBA) partially replaces eugenol to produce EBA cement with significantly enhanced mechanical properties. Systematic investigation of cement formulations revealed that maximum mechanical strength is achieved at a specific liquid composition ratio of 2-ethoxybenzoic acid to eugenol of 5:3 [1]. This optimized formulation improves upon conventional zinc oxide-eugenol (ZOE) cements. While bond strength is somewhat less than that of n-hexyl vanillate-EBA cement, EBA cement greatly exceeds the adhesion to various substrates of standard ZOE luting agents .

Dental Materials EBA Cement Biomaterials

High-Value Application Scenarios for 2-Ethoxybenzoic Acid Procurement Based on Quantitative Evidence


Synthesis of Repaglinide and Related Antidiabetic Pharmaceutical Intermediates

2-Ethoxybenzoic acid is structurally required as a building block for the synthesis of repaglinide and related meglitinide-class antidiabetic agents [1]. Specifically, it serves as the direct precursor to 4-(carboxymethyl)-2-ethoxybenzoic acid, an essential intermediate that cannot be accessed from 2-methoxybenzoic acid or salicylic acid without altering the final drug molecule's structure. Procurement for this application demands high-purity 2-ethoxybenzoic acid (≥98%) with documented traceability to support pharmaceutical quality systems .

Formulation of EBA Dental Cements for Endodontic and Restorative Applications

In dental materials manufacturing, 2-ethoxybenzoic acid is combined with eugenol at a validated 5:3 ratio to produce EBA cement, which demonstrates greatly enhanced adhesion to various substrates compared to conventional zinc oxide-eugenol cements [1]. This application leverages the compound's specific pKa and lipophilicity profile to achieve optimal setting characteristics and mechanical properties. Substitution with 2-methoxybenzoic acid would alter the cement's acid-base reaction kinetics and final strength, as the optimal formulation ratio was empirically determined specifically for the ethoxy analog .

Solvent-Free Synthesis of Bismuth Carboxylates via Thermal Reaction with Triphenylbismuth

2-Ethoxybenzoic acid has been demonstrated to participate in thermally induced solvent-free reactions with triphenylbismuth (Ph₃Bi) to produce fully substituted bismuth benzoates in good yields and purity [1]. The reaction product has been characterized by single-crystal X-ray diffraction and shown to be the dimeric complex [(2-EtOC₆H₅CO₂)₃Bi]₂ . This solvent-free methodology offers green chemistry advantages, and the ethoxy group's steric and electronic properties contribute to the successful crystallization and structural characterization of the resulting bismuth carboxylate.

Electrosynthetic Production of 2-Ethoxybenzoic Acid for Cost-Optimized Bulk Procurement

Organizations seeking to manufacture or procure 2-ethoxybenzoic acid at scale should evaluate suppliers utilizing or capable of implementing the patented electrosynthetic method, which achieves up to 87% yield under mild conditions using ethanol as both reagent and solvent [1]. This represents a meaningful 7-percentage-point yield improvement over conventional esterification-hydrolysis routes (80% yield) , translating to reduced raw material consumption and waste generation per kilogram of final product. The method's substrate versatility may also extend to derivatives, though this remains to be fully characterized.

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